![molecular formula C5Cl3F3N2 B6328399 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine CAS No. 97904-06-8](/img/structure/B6328399.png)
5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine
Overview
Description
5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine (5-CDFM) is a halogenated pyrimidine which has been widely studied for its applications in chemical synthesis, scientific research, and laboratory experiments. 5-CDFM has become a popular research compound due to its unique properties and potential applications in a wide range of fields.
Scientific Research Applications
5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of halogenated pyrimidines, as well as the reactivity of halogenated compounds in general. 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has also been used in the study of drug metabolism and the effects of halogenated compounds on the human body. Additionally, 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has been used in the study of the effects of halogenated compounds on the environment.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine is not fully understood, but it is believed to involve the formation of reactive intermediates which can react with other molecules. These reactive intermediates are believed to be formed when 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine is exposed to light or when it reacts with other molecules. The reactive intermediates can then react with other molecules to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine have not been extensively studied. However, it is known that 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has a wide range of effects on the human body, including effects on the immune system, metabolism, and the nervous system. Additionally, 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has been shown to have an effect on the endocrine system, as well as an effect on the reproductive system.
Advantages and Limitations for Lab Experiments
5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized from commercially available materials. Additionally, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to using 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine in laboratory experiments. It is a relatively expensive compound and its reactivity can vary depending on the conditions of the experiment.
Future Directions
There are several potential future directions for the study of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine. These include further research into the mechanism of action of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine, as well as the development of new methods for its synthesis and applications. Additionally, further research into the biochemical and physiological effects of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine could lead to new insights into the effects of halogenated compounds on the human body. Finally, further research into the environmental effects of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine could lead to new methods for reducing its environmental impact.
Synthesis Methods
The synthesis of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has been studied by numerous research groups and several methods have been developed. The most common method is the synthesis of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine from 5-chloro-2-chloro-4,6-difluoropyrimidine (5-CCDF) by a reaction with chlorodifluoromethane (CHClF2). This method involves the reaction of 5-CCDF with CHClF2 in a solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically carried out at room temperature and the product is isolated by chromatography.
properties
IUPAC Name |
5-chloro-2-[dichloro(fluoro)methyl]-4,6-difluoropyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3F3N2/c6-1-2(9)12-4(5(7,8)11)13-3(1)10 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWPQMZXCHZGGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)C(F)(Cl)Cl)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200034 | |
Record name | 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine | |
CAS RN |
97904-06-8 | |
Record name | 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97904-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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